3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Description
3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via a methoxy group to a tetrazole ring substituted with a 4-chlorophenyl group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is known for its bioisosteric properties, often mimicking carboxylic acid groups in medicinal chemistry. The 4-chlorophenyl substituent contributes electron-withdrawing effects, enhancing metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
3-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-4-6-12(7-5-11)20-14(17-18-19-20)9-23-13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQXFBFVIJMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The chlorophenyl group can be introduced via a substitution reaction, and the final step involves the esterification or etherification of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Substituent Variations on the Tetrazole Ring
- Thioether-linked derivatives (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole, 6a-p) : Synthesized via a thioether linkage instead of methoxy, these compounds exhibit altered electronic properties and lipophilicity. The thioether group may enhance membrane permeability compared to the methoxy linker in the target compound .
- 1-(tert-Butyl)-1H-tetrazol-5-yl derivatives (e.g., compounds 10a–c) : Substitution with a bulky tert-butyl group increases steric hindrance, which may reduce metabolic degradation but could also limit binding to sterically sensitive targets .
Linker Modifications
- Methoxy vs.
- Urea and Piperazine Linkers : Compounds like 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride () utilize basic nitrogen-containing linkers, enhancing solubility in aqueous media compared to the neutral methoxy group .
Substituent Position and Electronic Effects
- 4-Chlorophenyl vs.
- Fluoro and Dichloro Derivatives (4f, 4h) : Fluorine’s electronegativity and dichloro’s steric effects may influence pharmacokinetic properties such as half-life and tissue penetration .
Bioisosteric Replacements with Alternative Heterocycles
- Pyrazole-based Analogues (e.g., 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid, ): Replacement of tetrazole with pyrazole retains aromaticity but eliminates the acidic proton, reducing pH-dependent solubility. This modification is common in agrochemicals for improved stability .
- Thieno[2,3-c]pyrazole-5-carboxylic Acid (CAS 326618-92-2): The fused thiophene ring enhances π-π stacking interactions, which may improve binding to hydrophobic protein pockets compared to the simpler tetrazole-benzoic acid scaffold .
Biological Activity
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This compound features a tetrazole ring, a benzoic acid moiety, and a chlorophenyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring mimics carboxylate groups, allowing for effective binding to enzyme active sites. This interaction can inhibit enzymatic activity, which is crucial for various metabolic pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. A study on related benzoic acid derivatives showed significant inhibition of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties. The presence of the tetrazole ring enhances the compound's ability to disrupt microbial cell functions.
Anticancer Activity
Preliminary studies have explored the anticancer potential of tetrazole-containing compounds. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The chlorophenyl group may enhance the selectivity towards cancerous cells by improving binding affinity to tumor-specific targets.
Case Studies
Case Study 1: Antimicrobial Activity
In a comparative study on benzoic acid derivatives, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
A study on the cytotoxic effects of tetrazole derivatives against human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced significant apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | Study on benzoic acid derivatives |
| Anticancer | Induces apoptosis in HeLa cells | Cytotoxicity study |
| Enzyme Inhibition | Potential inhibition of enzymes | Mechanistic studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, and how can reaction conditions be controlled to minimize side products?
- Methodology : Multi-step synthesis typically involves coupling tetrazole derivatives with benzoic acid precursors. Key steps include:
- Tetrazole ring formation : Use of sodium azide and trimethylsilyl chloride under reflux (60–80°C) in polar aprotic solvents like DMF .
- Ether linkage formation : Reaction of tetrazole intermediates with halogenated benzoic acid derivatives (e.g., 3-hydroxybenzoic acid) using K₂CO₃ as a base in acetonitrile at 50–60°C .
- Side product mitigation : Stirring under inert atmospheres (N₂/Ar) and controlled pH (6.5–7.5) to suppress hydrolysis or unwanted nucleophilic substitutions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and benzoic acid moieties) and methoxy groups (δ 3.8–4.1 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₁₁ClN₄O₃) .
Q. What in vitro biological screening approaches are appropriate for initial pharmacological evaluation?
- Methods :
- Enzyme inhibition assays : Test against targets like α-glucosidase or lipase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
- Antimicrobial screening : Agar diffusion assays with Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Analysis :
- Assay variability : Compare enzyme inhibition (IC₅₀) in cell-free systems vs. cell-based models (e.g., HepG2 for cytotoxicity). Discrepancies may arise from membrane permeability or metabolic stability .
- Dose-response normalization : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms .
- Example : A study reported IC₅₀ = 12 µM in α-glucosidase assays but no activity in cell-based models, suggesting poor cellular uptake .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Optimization :
- Catalyst selection : Use CuI (5 mol%) in DMSO to enhance Ullmann-type coupling efficiency .
- Solvent effects : Switch from ethanol to DMF to increase solubility of intermediates .
- Temperature control : Gradual heating (40°C → 80°C) reduces premature precipitation of products .
- Yield comparison :
| Condition | Yield (%) |
|---|---|
| Ethanol, 60°C | 45 |
| DMF, CuI, 80°C | 78 |
Q. How does the compound’s stability under various pH and temperature conditions impact experimental design?
- Stability profile :
- pH-dependent degradation : Stable at pH 4–7 (t₁/₂ > 24 hrs), but hydrolyzes rapidly at pH > 8 due to ester/amide bond cleavage .
- Thermal stability : Decomposes above 120°C; storage recommendations include desiccated conditions at 4°C .
- Implications :
- Avoid basic buffers in biological assays.
- Use cold-chain logistics for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
